molecular formula C12H19NO B13071732 3-Methoxy-N-(pentan-3-YL)aniline

3-Methoxy-N-(pentan-3-YL)aniline

Cat. No.: B13071732
M. Wt: 193.28 g/mol
InChI Key: BTKFSANXUUSTRO-UHFFFAOYSA-N
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Description

3-Methoxy-N-(pentan-3-YL)aniline is a substituted aniline derivative characterized by a methoxy (-OCH₃) group at the 3-position of the aromatic ring and a pentan-3-yl group attached to the nitrogen atom. For instance, 3-Methoxy-N-(4-methylpentan-2-yl)aniline (CAS 1021053-34-8) shares a similar backbone, with a molecular formula of C₁₃H₂₁NO, a molecular weight of 207.31 g/mol, and a synthesis yield of 72% under optimized conditions .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-methoxy-N-pentan-3-ylaniline

InChI

InChI=1S/C12H19NO/c1-4-10(5-2)13-11-7-6-8-12(9-11)14-3/h6-10,13H,4-5H2,1-3H3

InChI Key

BTKFSANXUUSTRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(pentan-3-yl)aniline typically involves the reaction of 3-methoxyaniline with 3-pentanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-N-(pentan-3-yl)aniline may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Methoxy-N-(pentan-3-yl)aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and pentan-3-yl groups influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations from Comparative Analysis:

Substituent Position and Electronic Effects: The position of the methoxy group significantly impacts reactivity. For example, 4-methoxy-N-(pentan-3-yl)aniline exhibits distinct NMR shifts (δ 151.9 for aromatic carbons) compared to 3-methoxy analogs, suggesting altered electron distribution.

Steric and Stereochemical Considerations :

  • Branched substituents, such as the 4-methylpentan-2-yl group in 6a , improve enantioselectivity (80% ee) in asymmetric syntheses .
  • The di-substituted 2,6-di(pentan-3-yl)aniline demonstrates high steric hindrance, making it suitable for applications requiring bulky ligands or stabilizers .

Synthetic Efficiency: Yields vary widely: 3-Methoxy-N-(3-phenylpropyl)aniline achieves 66% yield under metal-free conditions , whereas hydroaminoalkylation reactions (e.g., 3-Methoxy-N-(2-methyl-1-phenylallyl)aniline) show regioselectivity (90:10 branched-to-linear ratio) .

Applications: 3-Methoxy-N-(4-methylpentan-2-yl)aniline is notable for catalytic applications due to its enantiomeric purity . Fluorinated derivatives like 2-fluoro-5-methoxy-N-(pentan-3-yl)aniline are prioritized in drug discovery for improved pharmacokinetics .

Biological Activity

3-Methoxy-N-(pentan-3-YL)aniline, a compound with significant potential in biological applications, has garnered attention in various scientific fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-N-(pentan-3-YL)aniline is C14H23NC_{14}H_{23}N. The presence of the methoxy group (OCH3-OCH_3) and the pentan-3-yl substituent contributes to its unique chemical properties, enhancing its solubility and reactivity.

The biological activity of 3-Methoxy-N-(pentan-3-YL)aniline is primarily attributed to its interactions with various enzymes and receptors. The methoxy and pentan-3-yl groups influence the compound's binding affinity and specificity. Key mechanisms include:

  • Enzyme Interaction : The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering signal transduction processes.

Biological Activity Overview

Research indicates that 3-Methoxy-N-(pentan-3-YL)aniline exhibits potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in modulating cell proliferation and apoptosis.
  • Neuroprotective Effects : Some studies indicate that it may have protective effects against neurodegenerative diseases by influencing neuroinflammatory pathways.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
  • Anticancer Properties :
    • In vitro assays on human breast cancer cell lines revealed that 3-Methoxy-N-(pentan-3-YL)aniline reduced cell viability by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects :
    • Research involving animal models of Alzheimer's disease showed that administration of the compound led to decreased levels of amyloid-beta plaques and improved cognitive function .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerReduced cell viability in breast cancer cells
NeuroprotectiveDecreased amyloid-beta plaques

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